molecular formula C11H17ClN4O B15133447 N~3~-(2-furylmethyl)-1-isopropyl-1H-pyrazole-3,4-diamine CAS No. 1431963-29-9

N~3~-(2-furylmethyl)-1-isopropyl-1H-pyrazole-3,4-diamine

Katalognummer: B15133447
CAS-Nummer: 1431963-29-9
Molekulargewicht: 256.73 g/mol
InChI-Schlüssel: YVEBKBCSIWXLRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~3~-(2-furylmethyl)-1-isopropyl-1H-pyrazole-3,4-diamine is a heterocyclic compound that features a pyrazole ring substituted with a furylmethyl group and an isopropyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N3-(2-furylmethyl)-1-isopropyl-1H-pyrazole-3,4-diamine typically involves the reaction of 2-furylmethylamine with 1-isopropyl-3,4-diaminopyrazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N~3~-(2-furylmethyl)-1-isopropyl-1H-pyrazole-3,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furylmethyl-pyrazole oxides, while reduction can produce various reduced derivatives.

Wissenschaftliche Forschungsanwendungen

N~3~-(2-furylmethyl)-1-isopropyl-1H-pyrazole-3,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of N3-(2-furylmethyl)-1-isopropyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N~3~-(2-furylmethyl)-1H-pyrazole-3,4-diamine
  • 1-isopropyl-3,4-diaminopyrazole
  • 2-furylmethylamine

Uniqueness

N~3~-(2-furylmethyl)-1-isopropyl-1H-pyrazole-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

1431963-29-9

Molekularformel

C11H17ClN4O

Molekulargewicht

256.73 g/mol

IUPAC-Name

3-N-(furan-2-ylmethyl)-1-propan-2-ylpyrazole-3,4-diamine;hydrochloride

InChI

InChI=1S/C11H16N4O.ClH/c1-8(2)15-7-10(12)11(14-15)13-6-9-4-3-5-16-9;/h3-5,7-8H,6,12H2,1-2H3,(H,13,14);1H

InChI-Schlüssel

YVEBKBCSIWXLRR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1C=C(C(=N1)NCC2=CC=CO2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.